

# A Comparative Guide to Metabolic Modulators: SR9009 vs. GW501516 and AICAR

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## Compound of Interest

Compound Name: SR94

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The landscape of metabolic research is continuously evolving, with novel compounds emerging that offer therapeutic potential for a range of metabolic disorders. Among these, synthetic metabolic modulators have garnered significant interest for their ability to mimic or enhance the physiological effects of exercise. This guide provides a detailed, objective comparison of the performance of SR9009 (Stenabolic), a REV-ERB agonist, against two other prominent metabolic modulators: GW501516 (Cardarine), a PPAR $\delta$  agonist, and AICAR, an AMPK activator. The information presented herein is based on preclinical experimental data to assist researchers in their ongoing investigations.

## Mechanisms of Action: A Tale of Three Pathways

The distinct mechanisms of action of SR9009, GW501516, and AICAR underpin their unique physiological effects.

- **SR9009 (Stenabolic):** As a REV-ERB $\alpha$  agonist, SR9009 plays a crucial role in regulating the body's circadian rhythm and metabolism.<sup>[1][2][3]</sup> By activating REV-ERB $\alpha$ , SR9009 enhances metabolic activity, increases mitochondrial biogenesis, and improves the body's utilization of glucose and lipids.<sup>[2][3]</sup> This modulation of the core biological clock presents a unique approach to metabolic control.
- **GW501516 (Cardarine):** This compound is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR $\delta$ ).<sup>[1][4]</sup> Activation of PPAR $\delta$  leads to a cascade of gene

expression changes that promote fatty acid oxidation, increase endurance, and improve lipid profiles.<sup>[4][5]</sup> It essentially shifts the body's energy preference from glucose to fats, a hallmark of endurance-trained muscles.

- AICAR (Acadesine): AICAR functions as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.<sup>[5][6]</sup> Upon entering the cell, AICAR is converted to ZMP, an analog of AMP, which allosterically activates AMPK.<sup>[5]</sup> This activation mimics a state of low cellular energy, triggering pathways that increase glucose uptake and fatty acid oxidation to restore energy balance.<sup>[6][7]</sup>

## Performance Comparison: Endurance and Metabolic Effects

Preclinical studies, primarily in rodent models, have provided quantitative data on the performance-enhancing effects of these modulators.

### Table 1: Comparative Effects on Endurance in Mice

Compound	Dosage and Administration	Animal Model	Endurance Improvement	Reference
SR9009	100 mg/kg/day (i.p.)	Mice	50% increase in running capacity (time and distance)	[3]
GW501516	3 mg/kg/day (oral) + training	Kunming mice	31.2% increase in exhaustive running distance	[8]
3 mg/kg/day (oral)	Sedentary Kunming mice	68.6% increase in running distance	[8]	
Not specified + 4 weeks of exercise	Mice	68% increase in running time, 70% increase in distance	[2][4]	
AICAR	500 mg/kg/day (i.p.) for 4 weeks	Sedentary mice	44% enhancement in running endurance	[2][4][9][10]
500 mg/kg/day for 31 days	Old mice (24 months)	Prevented a 24.5% decline in treadmill running capacity	[11]	
AICAR + GW0742 (PPAR $\delta$ agonist)	4 weeks of treatment + training	Balb/c mice	138-179% increase in running time vs. exercised group	[12]

**Table 2: Comparative Metabolic Effects**

Compound	Key Metabolic Effects	Supporting Data	Reference
SR9009	- Increased oxygen consumption- Decreased fat mass- Reduced plasma triglycerides and glucose	5% increase in VO2 in mice. Weight loss due to decreased fat mass. Significant reduction in plasma glucose and triglycerides in goldfish.	<a href="#">[13]</a> <a href="#">[14]</a>
GW501516	- Increased fatty acid oxidation- Improved lipid profile- Reduced adiposity	Upregulates genes involved in lipid catabolism. Increased HDL and lowered VLDL in obese rhesus monkeys.	<a href="#">[15]</a> <a href="#">[16]</a>
AICAR	- Increased glucose uptake- Increased fatty acid oxidation- Improved insulin sensitivity	Stimulates GLUT4 translocation and glucose uptake. Increases fatty acid uptake and oxidation in cardiomyocytes.	<a href="#">[6]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

### SR9009 Administration Protocol

- Compound Preparation: SR9009 is typically dissolved in a vehicle solution, for example, 5% DMSO, 10% Cremophor EL, and 85% PBS to a working concentration of 10 mg/ml.[\[17\]](#)
- Animal Model: Male BALB/c or C57BL/6 mice are commonly used.[\[13\]](#)[\[18\]](#)

- Dosage and Administration: A common dosage is 50-100 mg/kg administered via intraperitoneal (i.p.) injection once daily.[17][18] The timing of administration (Zeitgeber time) can be a critical variable due to the compound's interaction with the circadian rhythm.[17]

## GW501516 Administration Protocol

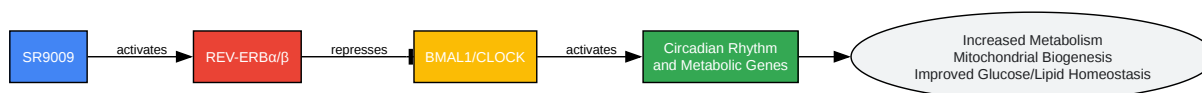
- Animal Model: Wistar rats and C57BL/J6 mice are frequently used in high-fat diet-induced obesity models.[19] Kunming mice have been used in endurance studies.[8]
- Dosage and Administration: For endurance studies, a dosage of 3 mg/kg/day administered orally has been shown to be effective.[8] In metabolic studies, treatment can extend for several weeks.[20]

## AICAR Administration Protocol

- Compound Preparation: AICAR is dissolved in saline for injection.[21]
- Animal Model: Male Sprague-Dawley rats and C57BL/6 mice are common models.[7][21]
- Dosage and Administration: A frequently reported effective dose is in the range of 300-500 mg/kg, administered daily via intraperitoneal or subcutaneous injection.[21][22] Treatment duration can range from a few days to several weeks.[7][11]

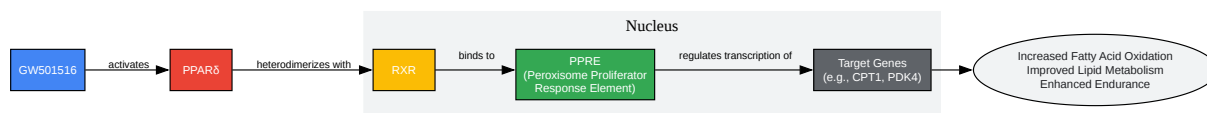
## Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the distinct and overlapping effects of these modulators.



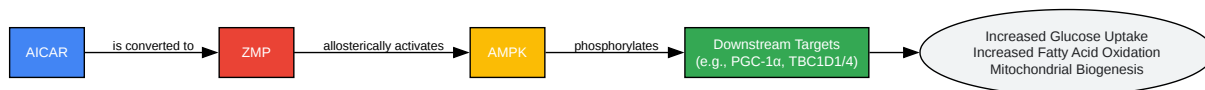
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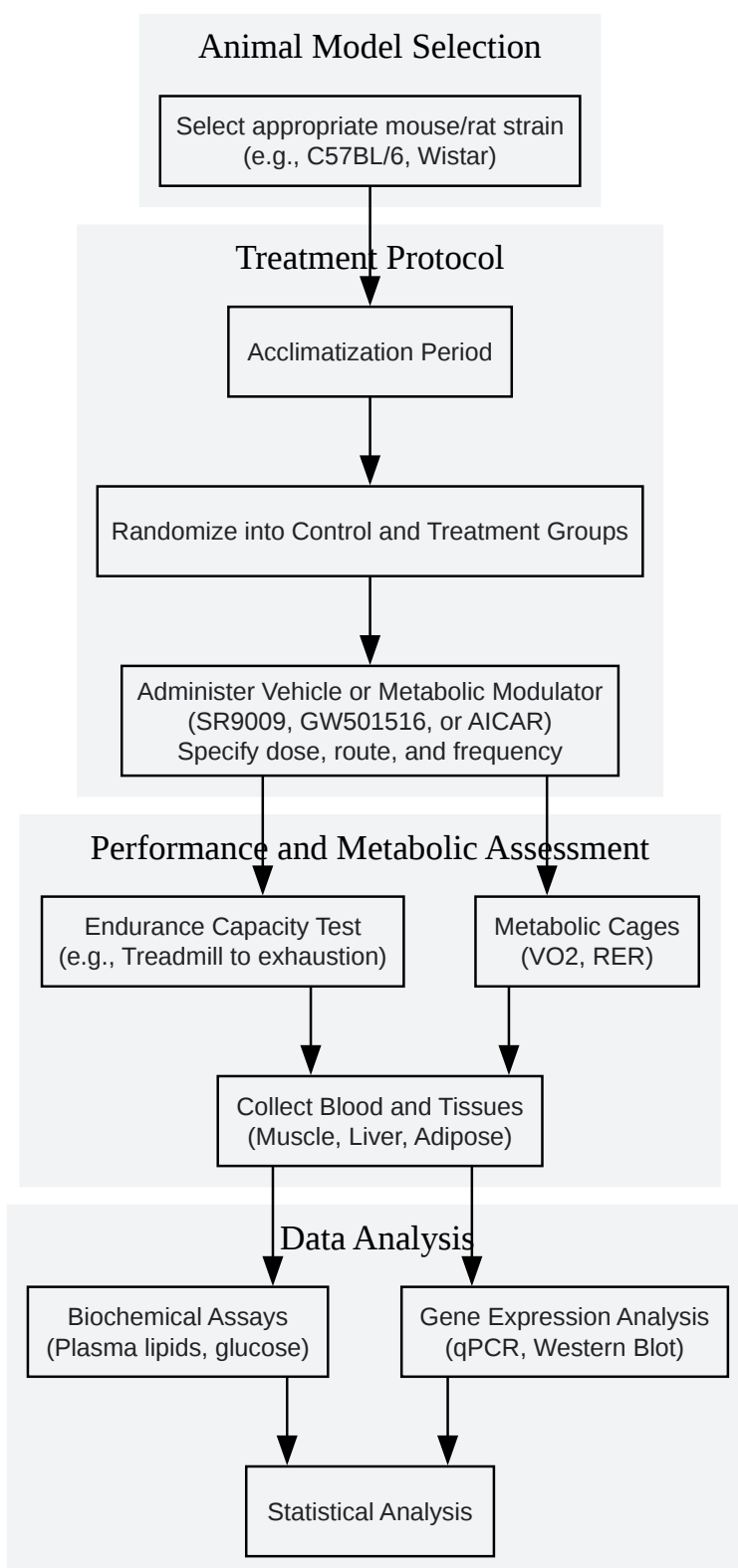
### SR9009 Signaling Pathway



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### GW501516 Signaling Pathway





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## References

- 1. benchchem.com [benchchem.com]
- 2. scivisionpub.com [scivisionpub.com]
- 3. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 4. First performance-enhancing drugs for exercise endurance? | EurekAlert! [eurekalert.org]
- 5. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 6. AMPK and the Adaptation to Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A metabolomic study of the PPAR $\delta$  agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPK and PPAR $\delta$  agonists are exercise mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic treatment of old mice with AICAR reverses age-related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined pharmacological activation of AMPK and PPAR $\delta$  potentiates the effects of exercise in trained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REV-ERB $\alpha$  Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PPAR $\delta$  regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SR9009 Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPAR $\delta$  agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
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